1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

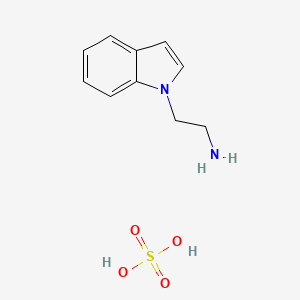

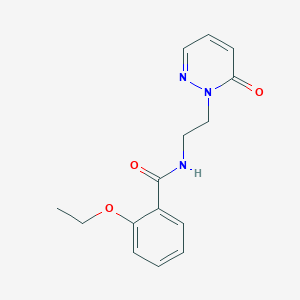

Compounds like “1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine” belong to a class of organic compounds known as phenylpyrazoles. They are characterized by a phenyl ring (a cyclic group of six carbon atoms) attached to a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms). The “2-chlorophenyl” part refers to a phenyl ring with a chlorine atom attached to the second carbon atom. The “3-methyl-1H-pyrazol-5-amine” part refers to a pyrazole ring with a methyl group (CH3) attached to the third carbon atom and an amine group (NH2) attached to the fifth carbon atom .

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of an appropriate phenyl hydrazine with a diketone or a keto-ester in the presence of acid. The resulting pyrazole ring can then be further functionalized through various reactions .Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a phenyl ring and a pyrazole ring. The chlorine atom, the methyl group, and the amine group are all attached to different positions on these rings .Chemical Reactions Analysis

Phenylpyrazoles can undergo a variety of chemical reactions. For example, the chlorine atom can be replaced by other groups through nucleophilic substitution reactions. The pyrazole ring can also be functionalized through reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds depend on their specific structure. Generally, they are expected to have moderate to high lipophilicity due to the presence of the phenyl and pyrazole rings, which can affect their solubility and permeability. The presence of the chlorine atom, the methyl group, and the amine group can also influence their reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine has been explored for its potential in antimicrobial and anticancer applications. Novel pyrazole derivatives, including those with structures related to 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, have been synthesized and evaluated for their efficacy against various microbial pathogens and cancer cells. Some of these derivatives have demonstrated higher anticancer activity than the reference drug doxorubicin and possess significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Molecular Studies

The compound has been a subject of structural and molecular studies to understand its properties better. For instance, single crystal X-ray crystallography has been used to determine the structure of related pyrazole compounds, providing insights into their molecular configuration and potential interactions (Kumarasinghe, Hruby, & Nichol, 2009).

Synthesis and Characterization of Derivatives

Several studies have focused on the synthesis and characterization of pyrazole derivatives, revealing the versatility of 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in forming various chemical structures. These studies have contributed to the understanding of its reactivity and potential as a building block for more complex molecules (Xu Li-feng, 2011).

Potential in Polymerization Processes

This compound has also been investigated in the context of polymerization processes. Research into pyrazolyl compounds has demonstrated their utility as catalysts in the copolymerization of CO2 and cyclohexene oxide, indicating potential industrial and environmental applications (Matiwane, Obuah, & Darkwa, 2020).

Application in Chemosensors

Another intriguing application is in the development of chemosensors. Derivatives of 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine have been utilized in creating selective fluorescent turn-on chemosensors for detecting metal ions like Al3+ and Zn2+ (Gao, Zhang, Li, & Pu, 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHWUVVKRUUIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)

![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide](/img/structure/B2794888.png)

![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2794889.png)

![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2794890.png)

![N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2794893.png)